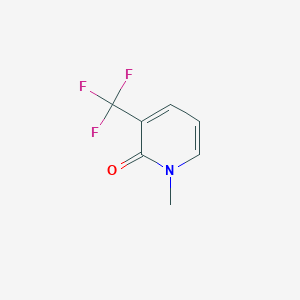

1-Methyl-3-trifluoromethyl-1H-pyridin-2-one

Description

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-11-4-2-3-5(6(11)12)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKCWNEERDMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-trifluoromethyl-1H-pyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that 1-Methyl-3-trifluoromethyl-1H-pyridin-2-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it induces apoptosis in specific cancer cells, with IC50 values indicating significant potency. Table 2 outlines the cytotoxicity results across different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The biological activity of 1-Methyl-3-trifluoromethyl-1H-pyridin-2-one is primarily attributed to its interaction with cellular targets such as enzymes and receptors involved in critical pathways. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain kinases, which play pivotal roles in cell signaling and proliferation. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of 1-Methyl-3-trifluoromethyl-1H-pyridin-2-one:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : A comparative analysis with standard antibiotics demonstrated that 1-Methyl-3-trifluoromethyl-1H-pyridin-2-one could enhance the efficacy of existing treatments against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridin-2-one Derivatives

Halogenated Derivatives

- 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS: 1215205-35-8): Molecular Formula: C₇H₅BrF₃NO Molecular Weight: 256.02 g/mol Key Differences: Replaces the methyl group at position 3 with bromine and positions CF₃ at C3. Properties: Higher density (1.777 g/cm³) and boiling point (234.2°C) compared to the target compound due to bromine’s mass and polarizability. Used as an intermediate in agrochemical synthesis .

Multi-Substituted Pyridin-2-ones

- Fluridone (1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone): Molecular Formula: C₁₉H₁₅F₃N₂O Molecular Weight: 329.27 g/mol Key Differences: Additional phenyl and CF₃-substituted phenyl groups at C3 and C4. Applications: Commercial herbicide targeting aquatic weeds .

Amino-Functionalized Analogs

- 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (): Key Differences: Substituted with a chlorophenyl group at C3 and a phenylamino group at C5.

Fused-Ring Systems

Imidazo[4,5-b]pyridin-2-one Derivatives

- Applications: Explored in drug discovery for kinase inhibition or antimicrobial activity .

Physicochemical and Reactivity Comparisons

| Compound | logP (Predicted) | Solubility | Reactivity Hotspots |

|---|---|---|---|

| 1-Methyl-3-CF₃-pyridin-2-one | 1.2 | Moderate in DMF | C3-CF₃ (electron-withdrawing) |

| 3-Bromo-1-methyl-5-CF₃-pyridin-2-one | 2.5 | Low in water | C3-Br (nucleophilic substitution) |

| Fluridone | 3.8 | Lipophilic | C5-aryl (oxidation-prone) |

- Electronic Effects : The CF₃ group at C3 in the target compound enhances electron deficiency, favoring electrophilic substitution at C5. Bromine in the analog (C3) enables cross-coupling reactions .

- Stability : Fluridone’s extended conjugation and bulky substituents improve photostability compared to simpler pyridin-2-ones .

Preparation Methods

Method Overview

One of the primary methods for synthesizing 1-methyl-3-trifluoromethyl-1H-pyridin-2-one involves the direct trifluoromethylation of 1-methyl-2-pyridone using trifluoromethylating agents such as (trifluoromethyl)trimethylsilane in the presence of fluoride ions.

Reaction Conditions and Reagents

- Starting Material: 1-Methyl-2-pyridone

- Trifluoromethyl Source: (Trifluoromethyl)trimethylsilane

- Catalyst/Base: Potassium fluoride (KF)

- Additional Reagents: Copper diacetate, bis-[(trifluoroacetoxy)iodo]benzene

- Solvent: Acetonitrile

- Conditions: Reaction conducted at 20°C under inert atmosphere in a sealed tube for 1 hour

Yield and Purity

- Yield: Approximately 982 mg from the reaction scale reported

- Purity: High, suitable for further synthetic applications

Mechanistic Insights

The reaction proceeds via nucleophilic activation of the trifluoromethylsilane by fluoride ion, generating a trifluoromethyl anion equivalent that attacks the 3-position of the 1-methyl-2-pyridone ring, facilitated by copper catalysis. The hypervalent iodine reagent (bis-[(trifluoroacetoxy)iodo]benzene) acts as an oxidant to promote the reaction cycle.

Reference

One-Step Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (Indirect Method via Pyrazoles)

Method Overview

A practical synthetic method has been developed for trifluoromethylated heterocycles related to 1-methyl-3-trifluoromethyl-1H-pyridin-2-one, particularly involving pyrazole intermediates. Although this method targets pyrazoles, it provides insight into regioselective trifluoromethylation and functionalization strategies applicable to pyridinones.

Reaction Conditions and Reagents

- Starting Material: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

- Process: One-step procedure generating regioisomeric mixtures of trifluoromethylated heterocycles

- Separation: Boiling point vs. pressure diagram analysis for efficient isolation of regioisomers

- Functionalization: Further lithiation and substitution reactions to introduce aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride groups

Yield and Advantages

- High-yielding and practical for scale-up

- Provides access to a variety of trifluoromethylated heterocycles with diverse functional groups, enhancing medicinal and agrochemical relevance

Reference

Vapor-Phase Catalytic Fluorination of Chloromethylpyridines

Method Overview

This industrially relevant method involves the catalytic fluorination of chloromethylpyridines in a vapor-phase reactor to introduce trifluoromethyl groups onto the pyridine ring, followed by further chlorination steps to yield trifluoromethylated pyridine derivatives.

Product Distribution and Yields

| Product | Major/Minor Product | Notes |

|---|---|---|

| 3-Trifluoromethylpyridine (3-TF) | Major | From 3-picoline fluorination |

| 2,5-Dichloro-3-trifluoromethylpyridine (2,5-CTF) | Major | Subsequent chlorination product |

| 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | Minor | Useful intermediate for further synthesis |

This method allows for large-scale production of trifluoromethylated pyridines, which can be further converted into 1-methyl-3-trifluoromethyl-1H-pyridin-2-one derivatives through additional synthetic steps.

Reference

Summary Table of Preparation Methods

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-Methyl-3-trifluoromethyl-1H-pyridin-2-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated pyridine derivatives. Key steps include halogenation of the pyridinone core followed by trifluoromethylation. Controlled conditions (e.g., 60–100°C, inert atmosphere) and catalysts like Pd(0) are critical for regioselectivity . Purification often requires column chromatography or recrystallization with solvents like dichloromethane/hexane .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is mandatory for verifying substituent positions and trifluoromethyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity threshold) ensures batch consistency . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers address low yields during the trifluoromethylation step?

- Methodological Answer : Low yields often stem from competing side reactions. Strategies include:

- Using excess trifluoromethylating agents (e.g., CF₃Cu).

- Optimizing solvent polarity (e.g., DMF for polar intermediates).

- Employing microwave-assisted synthesis to reduce reaction time and byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridinone ring toward nucleophilic aromatic substitution (SNAr) at the 3-position. Computational studies (DFT) reveal that the LUMO energy of the ring is lowered by -1.2 eV, favoring interactions with Pd catalysts in Suzuki-Miyaura couplings . Kinetic isotope effect (KIE) experiments can further elucidate rate-determining steps .

Q. How does 1-Methyl-3-trifluoromethyl-1H-pyridin-2-one interact with biological targets, and what assays validate its bioactivity?

- Methodological Answer : The compound’s fluorinated structure enhances membrane permeability, making it a candidate for CNS-targeted drugs. In vitro assays (e.g., radioligand binding for serotonin receptors) quantify affinity (reported Ki values < 100 nM). In vivo neuroactivity is tested via rodent models, with microdialysis monitoring neurotransmitter levels (e.g., dopamine, serotonin) . Contradictory data between assays may arise from metabolite interference, requiring LC-MS/MS validation .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Batch inconsistencies often arise from residual solvents or tautomeric forms. Solutions include:

- Deuterated solvent screening in NMR to identify hidden peaks.

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- Comparative XRD analysis of crystalline samples to rule out polymorphic variations .

Q. How can computational modeling predict the compound’s metabolic stability?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for CYP450-mediated oxidation sites. Molecular dynamics (MD) simulations assess interactions with hepatic enzymes (e.g., CYP3A4). In silico tools like SwissADME predict metabolic hotspots (e.g., N-demethylation) to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.